4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole
Description
Molecular Structure and Crystallographic Analysis
The molecular architecture of this compound is built upon the fundamental benzothiazole framework, which consists of a benzene ring fused to a thiazole moiety. The compound's International Union of Pure and Applied Chemistry name is 4-methoxy-2-methylsulfonyl-1,3-benzothiazole, with the Chemical Abstracts Service registry number 1334368-43-2. The molecular structure features two key substituents: a methoxy group (-OCH₃) positioned at the 4-position of the benzene ring and a methylsulfonyl group (-SO₂CH₃) attached to the 2-position of the thiazole ring.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=C2C(=CC=C1)SC(=N2)S(=O)(=O)C, which provides a clear indication of the connectivity pattern within the molecule. The International Chemical Identifier code for this compound is 1S/C9H9NO3S2/c1-13-6-4-3-5-7-8(6)10-9(14-7)15(2,11)12/h3-5H,1-2H3, with the corresponding International Chemical Identifier Key being DKOITUVZAICYEF-UHFFFAOYSA-N.
Crystallographic analysis of benzothiazole derivatives has revealed important structural insights that can be applied to understanding this compound. Studies on related compounds have shown that benzothiazole systems typically exhibit planar or near-planar conformations due to the aromatic nature of both the benzene and thiazole rings. The incorporation of substituents such as methoxy and methylsulfonyl groups can influence the overall molecular geometry and intermolecular interactions within crystal structures.
Research on similar benzothiazole derivatives has demonstrated that the presence of methoxy substituents typically results in specific geometric parameters and bond lengths that are characteristic of ether linkages. The methylsulfonyl group, being an electron-withdrawing moiety, significantly influences the electronic distribution within the molecule and affects the overall molecular conformation. Crystallographic studies of related methylsulfonyl-containing benzothiazoles have shown that these groups adopt specific orientations that minimize steric hindrance while maximizing favorable intermolecular interactions.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₃S₂ |
| Molecular Weight | 243.31 g/mol |
| Chemical Abstracts Service Number | 1334368-43-2 |
| International Chemical Identifier Key | DKOITUVZAICYEF-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 95% |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Spectroscopic characterization of this compound requires a comprehensive approach utilizing multiple analytical techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural determination, providing detailed information about the molecular framework and substituent positioning. For benzothiazole derivatives, proton nuclear magnetic resonance typically reveals characteristic signals corresponding to aromatic protons, methoxy groups, and methylsulfonyl moieties.
In related benzothiazole compounds, the aromatic proton signals typically appear in the downfield region between 7.0 and 8.5 parts per million, with specific splitting patterns that reflect the substitution pattern on the benzene ring. The methoxy group protons generally exhibit a characteristic singlet around 3.7-4.0 parts per million, while methylsulfonyl protons appear as a singlet in the range of 3.2-3.3 parts per million. These spectroscopic signatures provide definitive evidence for the presence and positioning of these functional groups within the molecular structure.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, revealing the carbon framework of the molecule. Studies on similar compounds have shown that benzothiazole carbon atoms typically resonate in characteristic regions of the spectrum, with aromatic carbons appearing between 120 and 160 parts per million. The methoxy carbon typically appears around 55-60 parts per million, while the methylsulfonyl carbon resonates in the range of 40-45 parts per million.
Infrared spectroscopy provides valuable information about the functional groups present in this compound. Characteristic absorption bands for benzothiazole derivatives include aromatic carbon-hydrogen stretching vibrations typically observed around 3000-3100 wavenumbers, aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumbers region, and carbon-nitrogen stretching of the thiazole ring around 1500-1600 wavenumbers. The methoxy group typically exhibits carbon-oxygen stretching vibrations around 1000-1300 wavenumbers, while the methylsulfonyl group shows characteristic sulfur-oxygen stretching vibrations at approximately 1100-1400 wavenumbers.
Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. For this compound, the molecular ion peak should appear at mass-to-charge ratio 243, corresponding to the molecular weight of the compound. High-resolution mass spectrometry can provide accurate mass measurements that confirm the molecular formula and distinguish between potential isomers.
| Spectroscopic Technique | Key Parameters | Expected Values |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| Proton Nuclear Magnetic Resonance | Methoxy protons | 3.7-4.0 ppm |
| Proton Nuclear Magnetic Resonance | Methylsulfonyl protons | 3.2-3.3 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-160 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Methoxy carbon | 55-60 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Methylsulfonyl carbon | 40-45 ppm |
| Infrared Spectroscopy | Aromatic carbon-hydrogen stretch | 3000-3100 cm⁻¹ |
| Infrared Spectroscopy | Sulfur-oxygen stretch | 1100-1400 cm⁻¹ |
| Mass Spectrometry | Molecular ion | 243 m/z |
Computational Chemistry Studies (Density Functional Theory, ab initio, Molecular Orbital Theory)
Computational chemistry approaches provide essential insights into the electronic structure, geometric parameters, and molecular properties of this compound that complement experimental characterization methods. Density functional theory calculations have proven particularly valuable for predicting molecular geometries, vibrational frequencies, and electronic properties of benzothiazole derivatives. These computational methods enable researchers to understand the fundamental electronic structure and predict chemical behavior with high accuracy.
Studies on related benzothiazole compounds have demonstrated that density functional theory calculations using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provide excellent agreement with experimental structural parameters. The choice of basis set significantly influences the accuracy of calculations, with 6-311G(d,p) and 6-311++G** basis sets commonly employed for benzothiazole derivatives to achieve reliable results. These calculations typically predict bond lengths, bond angles, and dihedral angles that closely match experimental crystallographic data.
Molecular orbital theory provides crucial insights into the electronic structure of this compound, particularly regarding the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier molecular orbitals govern the chemical reactivity and electronic properties of the molecule. The presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) substituents creates an interesting electronic environment that can be quantitatively analyzed through computational methods.
Ab initio calculations, particularly at the Hartree-Fock level, provide a fundamental theoretical framework for understanding the electronic structure of benzothiazole derivatives. While density functional theory methods often provide better correlation with experimental results for molecular properties, ab initio calculations offer valuable insights into the basic electronic structure and serve as a reference point for evaluating the performance of density functional theory approaches.
Computational studies of benzothiazole derivatives have revealed important information about vibrational frequencies and their assignments. Density functional theory calculations can predict infrared and Raman spectroscopic properties with high accuracy when appropriate scaling factors are applied. These calculations help interpret experimental spectra and provide assignments for specific vibrational modes, enhancing the understanding of molecular dynamics and intermolecular interactions.
Natural bond orbital analysis represents another important computational tool for understanding the electronic structure of this compound. This analysis provides insights into intramolecular charge transfer processes, hybridization patterns, and the nature of chemical bonding within the molecule. Such analyses are particularly valuable for understanding how the methoxy and methylsulfonyl substituents influence the electronic properties of the benzothiazole core.
Molecular electrostatic potential calculations offer valuable insights into the charge distribution and potential reactive sites within the molecule. These calculations help predict intermolecular interactions and provide guidance for understanding chemical reactivity patterns. The combination of electron-donating and electron-withdrawing substituents in this compound creates a complex electrostatic environment that can be quantitatively analyzed through computational methods.
| Computational Method | Application | Typical Basis Set |
|---|---|---|
| Density Functional Theory | Geometry optimization | 6-311G(d,p) |
| Density Functional Theory | Vibrational frequencies | 6-311++G** |
| Hartree-Fock ab initio | Electronic structure | 6-311G(d,p) |
| Natural Bond Orbital Analysis | Charge transfer analysis | 6-311G(d,p) |
| Molecular Electrostatic Potential | Reactivity prediction | 6-311++G** |
Properties
IUPAC Name |
4-methoxy-2-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c1-13-6-4-3-5-7-8(6)10-9(14-7)15(2,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOITUVZAICYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole typically involves the reaction of 4-methoxy-2-aminobenzenesulfonamide with carbon disulfide and a base, followed by oxidation. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole exhibits notable anticancer properties. It has been synthesized into various derivatives that have shown selective inhibition of cancer cell proliferation. For instance, compounds derived from this thiazole have been tested against pancreatic cancer cells, revealing synergistic effects when combined with established chemotherapeutics like gemcitabine .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Synergistic Effect |
|---|---|---|---|
| 4l | AsPC-1 | 0.1 | Yes |
| 4l | BxPC-3 | 0.5 | Yes |
| 4l | HFF-1 | >1000 | No |
The above data indicates the compound's selective toxicity towards cancer cells while sparing normal fibroblast cells, highlighting its potential for clinical application .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that derivatives containing the thiazole ring can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The synthesis of new benzimidazole derivatives from this compound has shown promising results in reducing inflammation in vivo.
Table 2: Anti-inflammatory Activity Data
| Compound | COX Inhibition (%) | Dosage (mg/kg) |
|---|---|---|
| 11b | 70 | 10 |
| 12d | 85 | 20 |
This suggests that modifications to the thiazole structure can enhance its anti-inflammatory efficacy, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
This compound has shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Its mechanism is believed to involve the inhibition of bacterial cell division by targeting enzymes crucial for folate synthesis.
Table 3: Antimicrobial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | E. coli |
| This compound | 8 | 9 | S. aureus |
| This compound | 8 | 8 | B. subtilis |
| This compound | 8 | 7 | S. epidermidis |
These findings suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Insight: The position of the methoxy group (C4 vs. C5) significantly impacts electronic properties. The C4 methoxy in the target compound likely enhances solubility compared to non-methoxy analogs, while the C2 methylsulfonyl group increases electrophilicity, favoring nucleophilic aromatic substitution .
Physicochemical Properties
Key Insight: The methoxy group in the target compound likely increases polarity and solubility in polar solvents (e.g., DMSO) compared to non-methoxy sulfonyl derivatives .
Biological Activity
4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a benzothiazole core, which is known for its potential therapeutic applications, particularly in anticancer, anti-inflammatory, and antimicrobial domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₁O₂S₂, indicating a complex structure that combines aromatic and sulfur-containing functionalities. The presence of both methoxy and methylsulfonyl groups enhances its biological activity compared to other benzothiazole derivatives.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated various benzothiazole derivatives for their cytotoxic effects against cancer cell lines, revealing that compounds with similar structures demonstrated promising results. For instance, certain derivatives showed IC50 values less than 10 µg/mL against gastrointestinal cancer cells, indicating strong antiproliferative effects .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it selectively inhibits the COX-2 isozyme, which is pivotal in the inflammatory response. Compounds derived from this compound exhibited reduced levels of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Table 2: Anti-inflammatory Effects of Benzothiazole Derivatives
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| This compound | 18.59 | 2.6 | 7.15 |
| Compound C | 22.00 | 3.5 | 6.29 |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown potential antimicrobial activity against various pathogens. Research indicates that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making them candidates for further development as antimicrobial agents .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of thiazole-based compounds, including this compound. The study found that modifications to the benzothiazole core significantly impacted biological activity, emphasizing the importance of structure-activity relationships (SAR). The presence of electron-donating groups like methoxy enhanced cytotoxicity against cancer cells while also improving selectivity for COX-2 inhibition .
Q & A
Basic: What are the standard synthetic routes for 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via sulfonation and methoxylation of benzo[d]thiazole precursors. Key steps include:
- Sulfonation: Reaction of 2-mercaptobenzothiazole with methylsulfonyl chloride under controlled pH (e.g., pH 6.4 buffer) to install the methylsulfonyl group .
- Methoxylation: Introduction of the methoxy group via nucleophilic substitution or coupling reactions using methoxy-containing aryl halides .
Optimization Strategies: - Solvent Choice: Polar aprotic solvents (e.g., DMSO, MeOH) improve reaction efficiency by stabilizing intermediates .
- Catalysts: Use coupling agents like EDCI/HOBt for amide bond formation in derivative synthesis .
- Temperature Control: Reflux conditions (e.g., 18 hours in DMSO) enhance yield but require careful distillation to avoid decomposition .
Advanced: How can contradictions in spectroscopic data for novel derivatives be resolved?
Methodological Answer:
Contradictions often arise from impurities, stereochemistry, or solvent effects. Resolution strategies include:
- Multi-Technique Validation: Cross-validate NMR (e.g., H, C, F) with HRMS and IR to confirm functional groups .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation .
- Dynamic NMR Studies: Detect rotamers or tautomers causing split peaks in H NMR .
- Elemental Analysis: Verify purity by comparing calculated vs. experimental C/H/N/S content .
Basic: Which spectroscopic techniques are essential for confirming structure and purity?
Methodological Answer:
- H and C NMR: Identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfonyl at δ 3.1–3.3 ppm) and aromatic protons .
- IR Spectroscopy: Detect S=O (1130–1250 cm) and C-O-C (1050–1150 cm) stretches .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] for CHNOS: calc. 255.9964) .
- Melting Point Analysis: Sharp melting ranges (e.g., 141–143°C) indicate purity .
Advanced: What computational approaches predict electronic properties of benzothiazole derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess redox activity. For example, benzo[d]thiazole-doped polythiophenes show reduced band gaps (~2.1 eV), enhancing conductivity .
- Molecular Docking: Simulate binding interactions (e.g., with P. aeruginosa LasB QS proteins) to prioritize derivatives for synthesis .
- MD Simulations: Evaluate stability of compound-protein complexes over 100 ns trajectories to predict binding affinity .
Advanced: How to design experiments for evaluating biological activity against diseases?
Methodological Answer:
- Anticancer Assays: Use MTT/Proliferation assays (e.g., against MCF-7 cells) with IC determination. Derivatives with 4-methoxyaryl groups show enhanced cytotoxicity (IC < 10 µM) .
- Anti-Parasitic Screening: Test Trypanosoma cruzi growth inhibition via fluorescence-based assays. Thioether derivatives (e.g., 3c) achieve >90% inhibition at 50 µM .
- QS Inhibition: Use lasB-gfp reporter strains to quantify quorum sensing suppression. Benzo[d]thiazole-thiols reduce GFP expression by 60–80% .
Basic: What are key considerations in selecting solvents and catalysts?
Methodological Answer:
- Solvents:
- Polar Protic (MeOH, HO): Favor SN2 reactions for methoxylation .
- Polar Aprotic (DMSO, DMF): Stabilize sulfonate intermediates .
- Catalysts:
- EDCI/HOBt: Promote amide coupling in derivative synthesis .
- DBU/CBrCl: Facilitate bromination for functionalization .
Advanced: How do substituents on the benzothiazole core influence pharmacological activity?
Methodological Answer:
Substituent effects are analyzed via SAR studies:
Electron-withdrawing groups (e.g., -SOMe) enhance electrophilicity, improving target binding .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Prodrug Design: Mask reactive groups (e.g., ester prodrugs of thiazole-carboxamides) to reduce acute toxicity (Category 4 → Category 5) .
- In Silico Toxicity Prediction: Use ADMET tools to flag hepatotoxic motifs (e.g., nitro groups) early .
- Dose Optimization: Conduct MTD studies in murine models, adjusting based on LD data (e.g., 300 mg/kg for 4-methoxy derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
